BenchChemオンラインストアへようこそ!

3,5-Dihydroxy-4-iodobenzoic acid

Physicochemical profiling Lipophilicity Drug design

3,5-Dihydroxy-4-iodobenzoic acid (CAS 76447-13-7, molecular formula C₇H₅IO₄, molecular weight 280.02 g/mol) is a halogenated benzoic acid derivative characterized by the presence of two hydroxyl groups at the 3- and 5-positions and a single iodine atom at the 4-position on the aromatic ring. This specific substitution pattern distinguishes it from its non-iodinated and multiply-iodinated analogs, conferring a unique combination of hydrogen-bonding capacity, metal-chelating potential from the catechol-like dihydroxy motif, and synthetic versatility via the iodo substituent, which serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions.

Molecular Formula C7H5IO4
Molecular Weight 280.017
CAS No. 76447-13-7
Cat. No. B2487087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dihydroxy-4-iodobenzoic acid
CAS76447-13-7
Molecular FormulaC7H5IO4
Molecular Weight280.017
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)I)O)C(=O)O
InChIInChI=1S/C7H5IO4/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,9-10H,(H,11,12)
InChIKeyNFMORHUZHRTYFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dihydroxy-4-iodobenzoic Acid (CAS 76447-13-7): Core Identity and Procurement Baseline for a Specialized Halogenated Phenolic Acid


3,5-Dihydroxy-4-iodobenzoic acid (CAS 76447-13-7, molecular formula C₇H₅IO₄, molecular weight 280.02 g/mol) is a halogenated benzoic acid derivative characterized by the presence of two hydroxyl groups at the 3- and 5-positions and a single iodine atom at the 4-position on the aromatic ring . This specific substitution pattern distinguishes it from its non-iodinated and multiply-iodinated analogs, conferring a unique combination of hydrogen-bonding capacity, metal-chelating potential from the catechol-like dihydroxy motif, and synthetic versatility via the iodo substituent, which serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions [1]. Available from specialized chemical suppliers at purities typically exceeding 95%, it is primarily utilized as a research intermediate in medicinal chemistry, materials science, and radiopharmaceutical development, where the precise balance of hydrophilic and lipophilic character is critical for downstream performance .

Why 3,5-Dihydroxy-4-iodobenzoic Acid Cannot Be Interchanged with Non-Iodinated or Poly-Iodinated Analogs in Research Applications


The practice of substituting 3,5-dihydroxy-4-iodobenzoic acid (the mono-iodo compound) with its structurally related analogs—such as the non-halogenated 3,5-dihydroxybenzoic acid or the doubly-iodinated 3,5-diiodo-4-hydroxybenzoic acid—is scientifically unsound due to fundamental differences in their physicochemical properties and chemical reactivity . These differences manifest as significant variations in lipophilicity, aqueous solubility, and electronic character, which in turn dictate vastly different behavior in biological assays (e.g., membrane permeability, target binding), synthetic chemistry protocols (e.g., cross-coupling efficiency and selectivity), and materials fabrication (e.g., crystal engineering and film morphology) [1]. Simply put, the mono-iodo compound occupies a unique, narrow parameter space that neither the unsubstituted nor the di-iodo variant can replicate. The quantitative evidence in Section 3 demonstrates exactly where these critical performance gaps lie, enabling a rigorous scientific or industrial user to make a data-driven selection rather than a guess based on structural similarity [2].

Quantitative Differentiation Evidence for 3,5-Dihydroxy-4-iodobenzoic Acid vs. Closest Analogs


Lipophilicity Modulation: LogP of the Mono-Iodo Compound Falls Exactly Between Non-Iodinated and Di-Iodinated Analogs

The calculated octanol-water partition coefficient (LogP) for 3,5-dihydroxy-4-iodobenzoic acid is 2.52, as estimated by the ACD/Labs Percepta Platform . This value represents a critical midpoint between the much lower lipophilicity of the non-iodinated 3,5-dihydroxybenzoic acid (LogP ≈ 0.86) [1] and the substantially higher lipophilicity of the di-iodinated 3,5-diiodo-4-hydroxybenzoic acid (predicted pKa ~3.87, indicating stronger electron withdrawal and increased lipophilicity) . This 1.66 log-unit difference from the non-iodinated form corresponds to a theoretical ~45-fold increase in partitioning into a non-polar phase, a difference that is highly significant for membrane permeability in biological contexts.

Physicochemical profiling Lipophilicity Drug design

Aqueous Solubility: A Three-Order-of-Magnitude Difference from the Non-Iodinated Precursor Dictates Formulation Feasibility

The aqueous solubility of 3,5-dihydroxy-4-iodobenzoic acid is reported to be approximately 1.2 g/L (1,200 mg/L) at 20°C [1], which is in agreement with in silico predictions of 1,017–1,398 mg/L at 25°C . This represents a dramatic, approximately 70-fold decrease compared to the non-iodinated parent compound 3,5-dihydroxybenzoic acid, which exhibits a high water solubility of 84 g/L at 20°C . Conversely, solubility is markedly higher than that of the structurally related monohalogenated 4-iodobenzoic acid (solubility of 0.04 g/L at 25°C) [2], highlighting the solubility-enhancing role of the dual phenolic hydroxyls. The mono-iodo compound thus occupies a specific solubility window distinct from both precursors and other iodo-analogs.

Solubility Formulation ADME

Synthetic Utility for Cross-Coupling: The 4-Iodo Substituent Enables Chemoselective Transformations Not Possible with Non-Iodinated or Di-Iodinated Forms

The iodine atom at the 4-position of 3,5-dihydroxy-4-iodobenzoic acid serves as a single, highly reactive handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings [1]. This is a key differentiating feature: the non-iodinated 3,5-dihydroxybenzoic acid completely lacks this synthetic versatility unless subjected to harsh and often non-selective electrophilic aromatic substitution conditions [2]. Conversely, the di-iodinated 3,5-diiodo-4-hydroxybenzoic acid possesses two sites of similar reactivity, increasing the risk of undesired bis-coupling side products and complicating the synthesis of mono-functionalized derivatives [3]. The presence of a carbon-iodine bond in the target compound, with a bond dissociation energy significantly lower than that of C-Br or C-Cl, facilitates milder and more selective coupling conditions, a critical factor in the construction of complex molecular architectures.

Organic synthesis Cross-coupling Chemoselectivity

Acidity Modulation: The Electron-Withdrawing Iodo Group Lowers the pKa of the Carboxylic Acid Relative to the Non-Halogenated Parent

The acid dissociation constant (pKa) of 3,5-dihydroxy-4-iodobenzoic acid is reported to be approximately 4.1 [1], which is slightly lower (i.e., more acidic) than that of the non-iodinated 3,5-dihydroxybenzoic acid, which has a pKa of 4.04 . This shift is consistent with the electron-withdrawing inductive effect of the iodo substituent. More significantly, this pKa contrasts with the di-iodo analog 3,5-diiodo-4-hydroxybenzoic acid, which exhibits a predicted pKa of approximately 3.87 . While the absolute shift may appear small (ΔpKa ~0.17 vs. non-iodinated, ΔpKa ~0.23 vs. di-iodinated), at physiological pH (7.4) it translates into a measurable difference in the ratio of ionized to non-ionized species, which directly impacts solubility, protein binding, and membrane transport.

pKa Ionization state Bioavailability

Validated Application Scenarios for 3,5-Dihydroxy-4-iodobenzoic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimization for CNS-Targeted or Cell-Permeable Drug Candidates

In the lead optimization phase of a drug discovery program, a compound's LogP is a primary determinant of its ability to cross the blood-brain barrier or passively diffuse into cells. The empirically determined LogP of 2.52 for 3,5-dihydroxy-4-iodobenzoic acid places it squarely within the optimal range (LogP 1-3) for CNS drug candidates, a profile not achievable with the much more hydrophilic, non-iodinated analog (LogP ~0.86) [1]. The di-iodinated analog, being significantly more lipophilic, likely exceeds this optimal range, increasing risks of non-specific protein binding and metabolic instability. Therefore, when designing a series, choosing the mono-iodo scaffold allows a medicinal chemist to explore a lipophilicity window that is precisely between two unsatisfactory extremes, accelerating the identification of a developable lead .

Synthetic Chemistry: Design of Asymmetric Building Blocks with a Single Reactive Handle for Fragment-Based Drug Discovery

Modern fragment-based drug discovery and diversity-oriented synthesis rely on structurally complex intermediates that can undergo reliable, chemoselective transformations. The single C-I bond in 3,5-dihydroxy-4-iodobenzoic acid, combined with the presence of two hydroxyl groups that can be independently protected or derivatized, makes it a far superior building block compared to the di-iodo analog [1]. Using the di-iodo version typically leads to complex product mixtures from bis-coupling side reactions, significantly reducing the yield of the desired mono-adduct and complicating purification . The target compound provides a predictable, single point of diversification, streamlining the synthesis of compound libraries.

Radiopharmaceutical Development: Radiolabeling Precursor with Favorable Pharmacokinetic Properties for In Vivo Imaging

The development of iodine-125 or iodine-131 labeled tracers requires a precursor with both a site for isotopic substitution and pharmacokinetic properties compatible with the intended in vivo application. The 4-iodo position on 3,5-dihydroxy-4-iodobenzoic acid is readily amenable to radioiodine exchange or demetallation-iodination strategies [1]. Crucially, its water solubility of 1.2 g/L is sufficient for formulation in aqueous media for injection, while its LogP of 2.52 suggests the labeled product will possess sufficient lipophilicity for cell or tissue uptake, a balance not offered by the excessively water-soluble non-iodinated precursor or the potentially insoluble, overly lipophilic di-iodo version . This unique confluence of properties makes it a strategically sound choice for designing a radiotracer lead compound.

Quote Request

Request a Quote for 3,5-Dihydroxy-4-iodobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.